molecular formula C12H9Cl2N B3024596 4-chloro-2-(4-chlorophenyl)aniline CAS No. 1101170-85-7

4-chloro-2-(4-chlorophenyl)aniline

Cat. No.: B3024596
CAS No.: 1101170-85-7
M. Wt: 238.11 g/mol
InChI Key: IGUSYGKTIXSBBV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amines and Biphenyl (B1667301) Derivatives Research

4-Chloro-2-(4-chlorophenyl)aniline belongs to two significant families of organic compounds: halogenated aromatic amines and biphenyl derivatives. Halogenated aromatic amines, such as chloroanilines, are widely used as building blocks in the synthesis of a variety of commercial products, including pharmaceuticals, dyes, pesticides, and cosmetics. mdpi.com The presence of chlorine atoms on the aromatic rings can significantly influence the molecule's reactivity, stability, and biological activity. Research in this area often focuses on the synthesis, applications, and environmental impact of these compounds. mdpi.comnih.gov

Simultaneously, the compound is a biphenyl derivative, a class of molecules characterized by two connected phenyl rings. Biphenyls and their substituted variants are structurally important in organic and medicinal chemistry, forming the core of many pharmaceuticals, agrochemicals, and functional materials like dyes. nih.govresearchgate.net The study of biphenyl derivatives is extensive, with ongoing research into scalable synthesis methods, such as the Suzuki-Miyaura cross-coupling, and the exploration of their wide-ranging biological activities. nih.gov The structural framework of this compound, combining the features of both these classes, makes it a specific target for synthetic chemistry.

Significance as a Disubstituted Diaryl Aniline (B41778)

Structurally, this compound is a disubstituted diaryl aniline. This signifies an aniline molecule where the amino group is attached to one phenyl ring, which in turn is substituted with a second, chlorinated phenyl group. Furthermore, the aniline ring itself bears a chlorine atom. Substituted anilines are foundational units in the creation of dyes, organic materials, and compounds for agricultural and pharmaceutical chemistry. acs.org

The primary significance of this compound reported in scientific literature is its role as a crucial intermediate in the manufacture of boscalid (B143098). patsnap.com Boscalid is a systemic fungicide developed for agricultural use. patsnap.com The specific arrangement of the two chlorinated phenyl rings around the central aniline nitrogen is essential for the construction of the final fungicidal molecule. The synthesis of such sterically complex or congested aniline derivatives presents a unique challenge, making the development of efficient synthetic pathways a key research objective. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name This compound
Alternate Name 4'-Chloro-biphenyl-2-ylamine
Molecular Formula C₁₂H₁₀ClN

Data sourced from patent literature. patsnap.com

Overview of Research Trajectories for Chlorinated Diaryl Anilines

Research related to this compound has predominantly followed a trajectory focused on optimizing its synthesis for industrial applications. The main goal has been to develop cost-effective and high-yield production methods, avoiding expensive catalysts and raw materials where possible. google.com

Several distinct synthetic strategies have been patented:

Gomberg-Bachmann Reaction: This approach involves the diazotization of p-chloroaniline, followed by a Gomberg-Bachmann reaction with aniline under alkaline conditions to form the target molecule. patsnap.com

From 9-Fluorenone (B1672902): A multi-step process starting with 9-fluorenone involves ring opening, chlorination, amidation, and finally a rearrangement degradation to yield 2-(4-chlorophenyl)aniline. google.com This method is noted for avoiding costly catalysts and achieving a high total yield. google.com

From Biphenyl: Another route begins with biphenyl, which undergoes nitration to form 2-nitrobiphenyl (B167123). google.com This intermediate is then chlorinated and subsequently reduced to produce the final aniline derivative. google.com

These targeted synthetic endeavors highlight a research trajectory driven by practical application rather than fundamental exploration. Broader research on related chlorinated aromatic compounds also includes investigations into their environmental persistence and biodegradability, which is a growing concern for industrial chemicals. mdpi.comnih.gov Furthermore, the wider field of aniline synthesis continues to evolve with the development of novel catalytic systems, including palladium-catalyzed aminations and transition-metal-free methods, which are complementary approaches for creating substituted anilines. acs.org

Table 2: Selected Synthesis Routes for this compound

Starting Material(s) Key Reaction Steps Reported Advantages
p-Chloroaniline, Aniline Diazotization, Gomberg-Bachmann Reaction Utilizes common starting materials for producing the key intermediate for boscalid. patsnap.com
9-Fluorenone Ring Opening, Chlorination, Amidation, Rearrangement Degradation Avoids expensive raw materials and catalysts, achieving high yield (>75%). google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSYGKTIXSBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Reaction Mechanisms and Reactivity of 4 Chloro 2 4 Chlorophenyl Aniline and Its Structural Analogs

Mechanistic Insights into Electrophilic and Nucleophilic Reactions

The chlorinated phenyl rings and the amine group in 4-chloro-2-(4-chlorophenyl)aniline exhibit distinct reactivities in electrophilic and nucleophilic substitution reactions.

The chlorine atoms on the phenyl rings of this compound have a dual role in electrophilic aromatic substitution. They are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609). rsc.org However, they are also ortho-, para-directing due to the resonance effect, where the lone pairs on the chlorine can stabilize the carbocation intermediate (a Wheland intermediate or arenium ion). nih.govrsc.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atoms, albeit at a slower rate than for unsubstituted benzene. rsc.org

Conversely, the chlorinated phenyl rings are activated towards nucleophilic aromatic substitution (SNAr). This type of reaction is favored by electron-withdrawing groups on the aromatic ring. wikipedia.orgacs.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. imrpress.comnih.gov The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate, facilitating the reaction. imrpress.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov The reaction rate is generally dependent on the stability of the Meisenheimer complex.

The amine (-NH₂) group in this compound is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the aromatic ring highly susceptible to attack by electrophiles. The activating effect of the amino group is so strong that reactions such as bromination can proceed rapidly even without a Lewis acid catalyst, often leading to polysubstitution.

To control the reactivity and achieve monosubstitution, the amine group can be temporarily protected by acetylation with acetic anhydride. This converts the strongly activating -NH₂ group into the less activating -NHCOCH₃ group, which still directs ortho- and para-, but with reduced reactivity. The protecting group can be subsequently removed by hydrolysis.

The amine group also imparts nucleophilic character to the molecule. The lone pair on the nitrogen can attack various electrophiles, including alkyl halides, acid chlorides, and carbonyl compounds. In acidic conditions, the amine group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director for electrophilic aromatic substitution due to its positive charge.

Mechanisms of Halogenation Reactions Relevant to Diaryl Anilines

Halogenation of diaryl anilines like this compound can proceed through different mechanistic pathways, including those involving nitrenium ions and oxidative processes.

The chlorination of anilines can involve the formation of highly reactive intermediates known as nitrenium ions (R₂N⁺). These species are typically generated from N-chloroaniline derivatives through the heterolysis of the N-Cl bond, often facilitated by a Lewis or Brønsted acid. The resulting aryl nitrenium ion is a potent electrophile that can then react with a nucleophile. In the context of chlorination, the nitrenium ion can attack the aromatic ring of another aniline (B41778) molecule, leading to the formation of chlorinated products. The work of Gassman and Campbell has been instrumental in elucidating the involvement of nitrenium ions in the chlorination of anilines and related aromatic amines.

Aryl nitrenium ions are also implicated in other reactions of aromatic amines, such as the Bamberger rearrangement and have been studied for their role in the metabolic activation of carcinogenic aromatic amines.

Oxidative chlorination provides an alternative route for the halogenation of anilines. These methods often utilize an oxidant to generate a reactive chlorine species in situ. For instance, a system of sodium chlorate (B79027) (NaClO₃) and hydrochloric acid (HCl) in an aqueous medium can efficiently chlorinate activated aromatic compounds. In this process, the chloride ion is oxidized under acidic conditions to produce hypochlorous acid (HOCl) and/or molecular chlorine (Cl₂), which then act as the chlorinating agents.

Another approach involves the use of transition metal halides, such as copper(II) chloride (CuCl₂). The proposed mechanism for this reaction involves the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. The use of ionic liquids as solvents can enhance the efficiency of this process, allowing the reaction to proceed under mild conditions without the need for gaseous oxygen or HCl to regenerate the Cu(II) catalyst.

Electrochemical Reaction Pathways of Chlorinated Anilines

The electrochemical behavior of chlorinated anilines has been investigated, revealing pathways for both their oxidation and reduction.

The electrochemical oxidation of 4-chloroaniline (B138754), a structural analog, has been studied using techniques like cyclic voltammetry. A proposed mechanism involves the initial one-electron oxidation of the 4-chloroaniline at the anode surface to form a corresponding radical cation (PCA˙). This is followed by a disproportionation reaction that converts the radical cation into an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). In the absence of other nucleophiles, this intermediate can be hydrolyzed to p-quinoneimine. However, if a nucleophile such as benzenesulfinic acid is present, it can react with the ICC intermediate to form products like 4-chloro-2-(phenylsulfonyl)aniline.

The electrochemical degradation of aniline and 4-chloroaniline has also been explored for wastewater treatment. In these processes, the contaminants can be broken down through oxidative reactions involving radicals generated at the anode.

Electrochemical reduction of chlorinated aromatic compounds is also a feasible pathway for their transformation. For instance, the electrochemical reduction of nitroaromatic compounds to anilines can be mediated by titanium species. In some cases, electrochemical reduction can lead to dechlorination. For example, the degradation of lindane, a polychlorinated compound, is initiated by reductive dechlorination. The amination of chloroanilines in an acidic electrolyte has been proposed to proceed through an electrophilic aromatic substitution-type mechanism involving an amino cation-radical formed from hydroxylamine.

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupRole in Electrophilic Aromatic SubstitutionReactivity towards Nucleophiles
Amine (-NH₂)Strong Activator, Ortho-, Para-DirectorNucleophilic
Chlorine (-Cl)Deactivator, Ortho-, Para-Director rsc.orgLeaving Group in SNAr wikipedia.org

Table 2: Halogenation Mechanisms of Anilines

MechanismKey Intermediate/ReagentDescription
Nitrenium Ion PathwayAryl Nitrenium Ion (Ar-NH⁺)Formation of a highly electrophilic nitrenium ion which attacks an aromatic ring.
Oxidative ChlorinationIn-situ generated Cl₂/HOCl or Cu(II)Oxidation of a chloride source or the aniline itself to facilitate chlorination.

Stability and Degradation Mechanisms under Reaction Conditions

Specific research findings on the stability and degradation mechanisms of this compound are not available in the reviewed scientific literature. The following tables are presented as examples of the types of data that would be necessary to populate this section, based on studies of analogous compounds.

Table 1: Hypothetical Degradation Intermediates of this compound under Photocatalytic Conditions

Intermediate Compound NameChemical FormulaNotes on Potential Formation
4-Chloro-2-(4-chlorophenyl)phenolC₁₂H₈Cl₂OPotential product of hydroxyl radical attack on the aniline ring.
4,4'-DichlorodiphenylamineC₁₂H₉Cl₂NPossible through cleavage of the bond connecting the aniline nitrogen to one of the phenyl rings.
Chloro-hydroquinone derivativesC₆H₅ClO₂Further oxidation products from the breakdown of the chlorinated phenyl rings.

Table 2: Hypothetical Influence of Reaction Parameters on the Degradation of this compound

ParameterEffect on StabilityPotential Degradation Pathway
pH Stability may decrease in highly acidic or alkaline conditions.Acid or base-catalyzed hydrolysis of the amine or chloro-substituents.
Temperature Increased temperature would likely decrease stability.Thermal decomposition, potentially leading to fragmentation of the molecule.
UV Radiation Likely to induce photodegradation.Photolytic cleavage of C-Cl or C-N bonds, leading to radical formation.
Oxidizing Agents Susceptible to oxidative degradation.Oxidation of the aniline group and aromatic rings.

Iv. Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 4 Chlorophenyl Aniline

Electronic Spectroscopy for Conjugation and Electronic Transitions

No specific UV-Vis absorption data for this compound has been found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The resulting spectrum is a plot of absorbance versus wavelength and is used to identify functional groups, especially conjugated systems within a molecule.

For an aromatic compound like this compound, which contains two connected benzene (B151609) rings, UV-Vis spectroscopy would be expected to reveal characteristic absorption bands. Benzenoid compounds typically exhibit absorptions in the 260-280 nm range. The presence of the aniline (B41778) group and the biphenyl (B1667301) system would likely result in strong absorptions due to π-π* transitions within the conjugated system. The exact wavelength of maximum absorbance (λmax) and the intensity of the absorption would be influenced by the solvent used and the specific electronic interactions between the two chlorinated phenyl rings and the aniline functional group.

Expected UV-Vis Spectral Data (Hypothetical)

Since experimental data is unavailable, the following table illustrates how results would typically be presented.

Solventλmax 1 (nm)Molar Absorptivity (ε) 1λmax 2 (nm)Molar Absorptivity (ε) 2
EthanolData not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₀ClN), the molecular weight is approximately 203.67 g/mol .

In a mass spectrum, the intact molecule, having lost one electron, is observed as the molecular ion peak (M+). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for aromatic amines and biphenyls include the cleavage of the C-N bond and the bond between the two aromatic rings. The presence of chlorine atoms would also be evident in the isotopic patterns of the fragment ions.

Key Expected Mass Spectrometry Fragments (Hypothetical)

This table shows the kind of data that would be generated from a mass spectrometry experiment.

m/z (mass-to-charge ratio)Proposed Fragment IdentityNotes
Data not available[C₁₂H₁₀ClN]⁺ (Molecular Ion)Isotopic pattern for one chlorine atom would be expected.
Data not availableFragment from loss of Cl
Data not availableFragment from C-N bond cleavage
Data not availableChlorophenyl cation

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For this compound, a single-crystal XRD study would provide invaluable information. It would confirm the connectivity of the atoms and reveal the conformation of the molecule, such as the dihedral angle between the two phenyl rings. This angle is a critical structural parameter in biphenyl systems. Furthermore, XRD analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack in the solid state.

Crystallographic Data Table (Hypothetical)

Should a crystal structure be determined, the data would be presented in a format similar to the one below.

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules/unit cell)Data not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Computational and Theoretical Insights into this compound

Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Techniques such as quantum chemical calculations are instrumental in predicting molecular geometry, electronic characteristics, and reactivity. For a molecule like this compound, these methods could offer significant insights.

V. Computational Chemistry and Theoretical Studies of this compound

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to investigate the electronic behavior and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds. For a molecule with the complexity of this compound, DFT, particularly with functionals like B3LYP, could be employed to optimize the molecular geometry and predict vibrational frequencies, dipole moments, and other electronic properties. Such studies have been performed on analogous compounds, like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, where the B3LYP method provided satisfactory predictions of structural and vibrational data.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular energies and structures. For this compound, these methods could be used to obtain benchmark energetic and structural data, against which results from less computationally demanding methods could be compared.

The analysis of molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For similar aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the delocalization of electron density, which is significant in understanding the stability and electronic communication between the two phenyl rings in this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps are color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the chlorine atoms, suggesting these are sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. Studies on related molecules have successfully used MEP maps to identify such reactive regions.

V. Computational Chemistry and Theoretical Studies of 4 Chloro 2 4 Chlorophenyl Aniline

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the energetic landscapes of chemical reactions, identifying the most plausible pathways for the formation of products. For a molecule like 4-chloro-2-(4-chlorophenyl)aniline, which is a substituted diarylamine, common synthetic routes include transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org Computational studies of these reaction types provide a framework for understanding how this compound might be formed.

The general mechanism for the Buchwald-Hartwig amination, for instance, involves a catalytic cycle with a palladium complex. wikipedia.orgorganic-chemistry.org This cycle typically includes the oxidative addition of an aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org Computational modeling can detail the energy changes associated with each of these steps.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction step. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Geometrical Parameters of a Hypothetical Transition State for the Reductive Elimination Step in a Buchwald-Hartwig Amination

ParameterDescriptionHypothetical Value (Å or °)
Pd-N DistanceThe distance between the palladium atom and the nitrogen atom of the amine.~2.1 - 2.3 Å
Pd-C DistanceThe distance between the palladium atom and the carbon atom of the aryl group.~2.0 - 2.2 Å
C-N DistanceThe distance between the coupling carbon and nitrogen atoms.~1.8 - 2.5 Å
C-N-C AngleThe bond angle around the nitrogen atom in the forming diarylamine.~115 - 125°

Note: The values in this table are illustrative and based on general findings for C-N reductive elimination transition states. Actual values would require specific DFT calculations for the this compound system.

For this compound, computational studies could assess its thermodynamic stability relative to its starting materials (e.g., 2,4-dichloroaniline (B164938) and chlorobenzene) and any potential isomeric byproducts. First-principle computations can be used to calculate thermodynamic functions for different conformations and isomers. nih.gov The negative values of formation enthalpies would suggest that the compound is thermodynamically stable and can be synthesized experimentally. researchgate.net

Table 2: Hypothetical Relative Gibbs Free Energies for Species in a C-N Coupling Reaction

SpeciesDescriptionHypothetical Relative Gibbs Free Energy (kcal/mol)
Reactantse.g., 2,4-dichloroaniline + chlorobenzene (B131634) + catalyst0.0 (Reference)
Oxidative Addition ComplexIntermediate formed after the aryl halide adds to the catalyst.+10 to +15
Palladium-Amido ComplexIntermediate formed after the amine coordinates and is deprotonated.+5 to +10
Reductive Elimination TSThe transition state leading to the final product.+20 to +25
Product + CatalystThis compound + regenerated catalyst-15 to -20

Note: This table provides a hypothetical energy profile to illustrate the thermodynamic assessment of a reaction pathway. The actual values are dependent on the specific reaction and would need to be calculated.

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods, particularly DFT, are widely employed to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of newly synthesized compounds. researchgate.net These predictions can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.ionih.govmdpi.comamanote.comresearchgate.net The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO). These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.netarxiv.org After geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Vii. Environmental Transformation and Persistence of Chlorinated Diaryl Anilines

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For chlorinated anilines, the primary abiotic pathways are photolysis and, to a lesser extent, hydrolysis and chemical oxidation.

Photolytic transformation, or photodegradation, is a key process for the breakdown of many aromatic amines in the aquatic environment. This process is initiated when the molecules absorb light energy, leading to their decomposition.

The rate of photolysis can be significant for some chlorinated anilines. For example, 4-chloroaniline (B138754) has a photooxidation half-life in surface water of just 1 to 3 hours under conditions of low organic matter. mdpi.com In contrast, 3,4-dichloroaniline (B118046) is more persistent, with a photolysis half-life of 18 days in surface water. mdpi.com The efficiency of this process can be enhanced by the presence of photosensitizing agents. Studies on aniline (B41778) and its chloro-derivatives have shown that photocatalytic degradation is effective using nanocomposites like titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃) under UV irradiation. mdpi.com The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aniline molecule, leading to intermediate products such as 2-aminophenol (B121084) or anilinium radical cations, and ultimately to mineralization into ions like Cl⁻ and NH₄⁺. mdpi.com

Interestingly, the physical state of the water can influence photooxidation. Research on aniline derivatives has demonstrated that freezing can activate photooxidation. The absorption spectra of anilines in frozen samples show a shift to longer wavelengths (bathochromic shift), which can trigger photochemical oxidation when irradiated with light that would not affect them in a liquid state. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated anilines, this process is not a significant degradation pathway. For example, studies have shown no evidence of hydrolysis for 3,4-dichloroaniline. mdpi.com

Chemical oxidation, particularly through advanced oxidation processes (AOPs), can be more effective. These processes utilize strong oxidizing agents like ozone (O₃) or generate hydroxyl radicals. For instance, the degradation of 4-chloro-2-aminophenol, a related compound, was significantly enhanced by combining ultrasound with ozonation and photolysis (US+UV+O₃), achieving complete removal in laboratory setups. nih.govresearchgate.net Another study demonstrated that an aniline solution could be effectively degraded using a system of cobalt ferrite (B1171679) (CoFe₂O₄) to activate peracetic acid (PAA), achieving a 96.1% removal rate under optimal conditions. mdpi.com

Biotic Degradation Mechanisms

Biotic degradation, primarily carried out by microorganisms, is a crucial pathway for the removal of chlorinated anilines from soil and water. nih.gov

The ability of microbial communities to break down chlorinated anilines varies widely and is dependent on factors such as the specific compound, its concentration, and the presence of other organic substrates. nih.gov While aniline itself is often rapidly biodegraded, its chlorinated derivatives are typically more persistent. nih.gov

Numerous bacterial strains capable of degrading chlorinated anilines have been isolated from contaminated environments. These include:

Moraxella sp. strain G : The first bacterium isolated that could utilize 4-chloroaniline as a sole source of carbon, nitrogen, and energy. nih.gov

Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 : These strains can use 4-chloroaniline as their sole carbon and nitrogen source, achieving 60-75% degradation efficiency at a concentration of 0.2 mM. oup.com

A bacterial consortium : A mix of Pseudomonas stutzeri A, Comamonas testosterone (B1683101) B, Pseudomonas putida C, and Stenotrophomonas maltophilia D was shown to degrade 4-chloroaniline, with the process being enhanced by the presence of aniline. academicjournals.org

*Rhodococcus sp._ : This genus has also been identified in the degradation of aniline and monochloroanilines. nih.govmdpi.com

The presence of a co-substrate can be critical. Aniline, for example, is often degraded preferentially over chloroanilines and can induce the enzymes necessary for the breakdown of the chlorinated compounds. academicjournals.orgnih.gov The rate of biodegradation is also influenced by the concentration of the pollutant and the size of the microbial population, with lower concentrations and larger inoculums generally leading to faster degradation. nih.gov

The persistence of these compounds can vary significantly. 4-chloroaniline is considered biodegradable, but its half-life can range from several days to months. mdpi.com In contrast, 3,4-dichloroaniline biodegrades very slowly, with a reported half-life in groundwater sediments of up to 1000 days. mdpi.com

Table 1: Examples of Bacteria Involved in Chlorinated Aniline Biodegradation

Bacterial Strain/ConsortiumDegraded Compound(s)Key FindingsReference(s)
Moraxella sp. strain G4-ChloroanilineFirst isolate to use 4-chloroaniline as sole carbon, nitrogen, and energy source. nih.gov
Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA174-Chloroaniline, 2-Chloroaniline, 3-Chloroaniline (B41212)Utilized 4-chloroaniline as sole C and N source; degradation via modified ortho-cleavage pathway. oup.com
Pseudomonas stutzeri A, Comamonas testosterone B, Pseudomonas putida C, Stenotrophomonas maltophilia D4-Chloroaniline (in presence of aniline)Interspecies interactions within the consortium enabled degradation; aniline was a preferred substrate. academicjournals.org
Rhodococcus sp. DH-2AnilineDegraded aniline via the catechol pathway. mdpi.com
Delftia acidovorans CA283-Chloroaniline, AnilineAble to use 3-chloroaniline as a sole source of carbon and nitrogen. nih.gov

The microbial breakdown of chlorinated anilines proceeds through specific enzymatic pathways. The initial and most critical step in the aerobic degradation of aniline and its derivatives is an oxidative attack on the aromatic ring. nih.gov

The most common pathway involves the conversion of the aniline compound to a corresponding catechol. This reaction is catalyzed by an aniline dioxygenase . mdpi.com The resulting chlorocatechol is a key intermediate. Subsequently, the aromatic ring of the chlorocatechol is cleaved by other enzymes. Two primary ring-cleavage pathways have been identified:

Ortho-cleavage pathway : The chlorocatechol ring is cleaved by catechol 1,2-dioxygenase (or chlorocatechol 1,2-dioxygenase), leading to the formation of a chloro-cis,cis-muconic acid. academicjournals.orgoup.com This is a common pathway observed in many chloroaniline-degrading bacteria. nih.govoup.com

Meta-cleavage pathway : The ring is cleaved by catechol 2,3-dioxygenase . This pathway is also observed in some aniline-degrading microorganisms. nih.gov

The efficiency of these enzymes can be lower for chlorinated substrates compared to non-chlorinated ones. For example, one study found that the catechol 1,2-dioxygenase in a bacterial consortium had a much higher conversion rate for catechol than for 4-chlorocatechol, indicating a preference for the non-chlorinated substrate. academicjournals.org

Environmental Fate Modeling and Prediction for Aromatic Amines

Predicting the environmental fate of chemicals like 4-chloro-2-(4-chlorophenyl)aniline is crucial for risk assessment. Environmental fate models integrate data on a chemical's physical-chemical properties and its susceptibility to various degradation processes to estimate its distribution and persistence in the environment.

A three-tiered approach has been proposed for assessing the fate of aromatic amines in sewage treatment plants (STPs), which are a major point of entry into the aquatic environment. researchgate.netnih.gov This approach combines standard biodegradability tests, STP simulation tests, and model predictions. nih.gov For many aromatic amines, biodegradation is the primary removal mechanism in aerobic STPs. researchgate.netnih.gov

Table 2: Degradation Half-Lives of Selected Aromatic Amines in Adapted Aerobic Active Sludge

CompoundDegradation Half-Life (DT₅₀)PersistenceReference(s)
4-isopropylaniline6.01 hoursNot Persistent nih.gov
2,4-diaminotoluene16.5 hoursNot Persistent nih.gov
4-nitroaniline16.9 hoursNot Persistent nih.gov
2,6-Dimethyl aniline> 60 hoursPersistent nih.gov
2-chloro-4-nitroaniline> 60 hoursPersistent nih.gov
2,6-diethylaniline> 60 hoursPersistent nih.gov
3,4-dichloroaniline> 60 hoursPersistent nih.gov

Models like the Chinese STP (aerobic) (C-STP(O)) model have been developed to provide more accurate predictions for specific regional conditions. researchgate.netnih.gov These models confirm that the removal of many aromatic amines is closely tied to their physicochemical properties and that biodegradation often outweighs removal by volatilization or absorption to sludge. researchgate.net Furthermore, studies simulating degradation in riverbed sediments have found that the degradation of aromatic amines often follows first-order kinetics. A linear relationship has been observed between the pKa values of aromatic amines and the logarithm of their degradation rates, which could allow for the estimation of biodegradability for compounds where experimental data is lacking. nih.gov

Environmental Occurrence and Distribution Considerations for Chlorinated Anilines

The occurrence and distribution of chlorinated anilines in the environment are influenced by their physical and chemical properties, as well as the characteristics of the surrounding environmental compartments.

Once released, chlorinated anilines can be transported over long distances and may be deposited in soil and water. herts.ac.uk Their solubility in water is generally limited, and they have a tendency to adsorb to soil and sediment particles. epa.govusgs.gov This adsorption can lead to their accumulation in sediments, where they may persist for extended periods. herts.ac.uk

While specific data on the environmental concentrations of this compound are scarce, studies on its parent compound, boscalid (B143098), offer some perspective. Boscalid has been frequently detected in surface water and groundwater in agricultural areas. usgs.govnih.gov For instance, a U.S. Geological Survey study found boscalid in 72% of the water samples from three targeted use areas. nih.gov The concentrations of boscalid in surface water have been measured at levels up to 110 ng/L. usgs.gov

The degradation of boscalid in the environment is a slow process, primarily occurring through aerobic soil metabolism. epa.govfao.org While the cleavage of the amide bond in boscalid to form this compound is a theoretical degradation pathway, the documented major metabolites of boscalid include 2-chloronicotinic acid and hydroxylated forms of the parent compound. epa.govepa.gov This suggests that the formation of this compound from the environmental degradation of boscalid may not be a primary pathway.

The environmental persistence of related chlorinated anilines has been studied more extensively. For example, 4-chloroaniline (4-CA) and 3,4-dichloroaniline (3,4-DCA) are known to be persistent in aquatic environments, with the potential to bioaccumulate. herts.ac.ukepa.gov The half-life of 4-CA can range from several days to months, while 3,4-DCA shows a very slow degradation rate in groundwater sediments, with a half-life of up to 1000 days. herts.ac.uk

Interactive Data Table: Environmental Fate Characteristics of Related Chlorinated Anilines

CompoundEnvironmental CompartmentHalf-lifeReference
4-chloroaniline (4-CA)Rivers (volatilization)35.7 days epa.gov
4-chloroaniline (4-CA)Surface water (photo-oxidation)1 to 3 hours epa.gov
4-chloroaniline (4-CA)BiodegradationSeveral days to months epa.gov
3,4-dichloroaniline (3,4-DCA)Surface water (photolysis)18 days herts.ac.uk
3,4-dichloroaniline (3,4-DCA)Groundwater sediments1000 days herts.ac.uk

The distribution of chlorinated anilines is also dependent on the specific environmental conditions. In soil, their mobility is often low due to sorption to organic matter. epa.gov However, under certain conditions, they can leach into groundwater. herts.ac.uk

Interactive Data Table: Reported Environmental Concentrations of Boscalid

Location/Study AreaMatrixConcentration RangeMedian ConcentrationReference
U.S. targeted use areasSurface Water< MDL to 110 ng/L22.5 ng/L usgs.gov
Loechernbach catchment, GermanyRunoff WaterUp to 10 µg/L- copernicus.org

Q & A

Q. What are the common synthetic routes for 4-chloro-2-(4-chlorophenyl)aniline, and how can their efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or electrochemical oxidation. For example, electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture generates intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium, which reacts with benzenesulfinic acid to form sulfonamide derivatives . Efficiency can be optimized by adjusting solvent ratios (e.g., acetonitrile enhances solubility), controlling pH, and using catalysts like arylsulfinic acids. Yields exceeding 80% are achievable under controlled voltammetric conditions (e.g., cyclic voltammetry at a glassy carbon electrode) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • FTIR : Identifies primary/secondary amines via N–H stretching bands (e.g., 3483–3381 cm⁻¹ for primary amines; 3248 cm⁻¹ for secondary amines) .
  • NMR : Confirms substituent positions and aromatic ring environments (e.g., ¹H NMR for coupling patterns, ¹³C NMR for quaternary carbons).
  • X-ray Crystallography : Resolves crystal structures using SHELX software for refinement. For example, dihedral angles between aromatic rings (e.g., 3.14°) and bond lengths validate molecular geometry .

Advanced Research Questions

Q. How can electrochemical methods elucidate the oxidation mechanisms of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) track one-electron oxidation pathways. For instance, oxidation generates radical intermediates that undergo disproportionation, forming unstable chloronium species. Computational tools like Gaussian 09W predict intermediates' stability via natural charge analysis and LUMO orbital energies. Hydrolysis of chloronium in aqueous conditions yields p-quinoneimine, validated by HPLC retention times and mass spectrometry .

Q. What strategies enable the synthesis and isolation of novel analogues for biological evaluation?

  • Methodological Answer :
  • Nucleophilic Substitution : Introduce substituents (e.g., trifluoromethyl, pyrimidinyl) via reactions with aryl halides or isocyanates. For example, condensation with 4-chloroaniline derivatives yields urea or tetrahydroquinazolinone analogues .
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity products. Monitor purity via HPLC (e.g., retention time: 0.75 minutes under SQD-FA05 conditions) .

Q. How do substituents on the aniline ring influence reactivity in synthetic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –NO₂) reduce amine basicity, lowering yields in amidation reactions. Microwave-assisted synthesis under solvent-free conditions accelerates reactions (e.g., formamide derivatives of 4-chloroaniline show lower yields compared to 4-methoxyaniline due to decreased nucleophilicity) . Optimization involves adjusting substituent electronic effects and reaction time (e.g., 2 hours for microwave vs. 24 hours for conventional heating).

Q. What computational approaches predict intermediates' stability in the synthesis of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations in Gaussian 09W model thermodynamic stability and charge distribution. For example, LUMO energies of intermediates predict reactivity with nucleophiles, while natural charge analysis identifies electrophilic centers (e.g., chloronium species) . Cross-validate computational data with experimental results (e.g., voltammetric peaks, FTIR bands) to resolve discrepancies.

Q. How can structural discrepancies in X-ray crystallography data be resolved?

  • Methodological Answer : Use SHELXL for refinement, focusing on hydrogen bonding and torsional angles. For example, free refinement of N–H hydrogen atoms (N1–H1n1 = 0.780 Å) resolves positional ambiguities. Validate bond lengths against standard values (e.g., C–C aromatic bonds: 1.38–1.42 Å) and compare with related structures in the Cambridge Structural Database .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectroscopic data in mechanistic studies?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., FTIR with NMR) to confirm functional groups.
  • Repetition Under Controlled Conditions : Replicate electrochemical experiments at fixed temperatures and solvent ratios to minimize variability .
  • Computational Modeling : Use DFT to predict plausible intermediates and compare with experimental LCMS or HPLC results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.